molecular formula C8H2F6O2 B058520 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid CAS No. 118829-14-4

2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid

Cat. No. B058520
M. Wt: 244.09 g/mol
InChI Key: SUUYTEUAWNNSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid, also known as TFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. TFB is a highly fluorinated carboxylic acid that can be synthesized using various methods. Its unique chemical structure has led to its use in different research studies, including drug discovery, materials science, and environmental science.

Scientific Research Applications

2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including drug discovery, materials science, and environmental science. In drug discovery, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a starting material for synthesizing various drugs, including antiviral and anticancer agents. In materials science, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a building block for synthesizing polymers and liquid crystals. In environmental science, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been used as a marker for studying the fate and transport of perfluoroalkyl substances in the environment.

Mechanism Of Action

The mechanism of action of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is not fully understood. However, it is known that 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid can act as a ligand for various receptors and enzymes, including peroxisome proliferator-activated receptor alpha (PPARα) and cytochrome P450 enzymes. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been shown to activate PPARα, which plays a crucial role in lipid metabolism and inflammation. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has also been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.

Biochemical And Physiological Effects

2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid can induce apoptosis in cancer cells and inhibit the growth of viruses, including hepatitis C virus and human immunodeficiency virus. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has also been shown to reduce inflammation and oxidative stress in animal models of liver injury and diabetes. However, the effects of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid on human health are not fully understood, and more research is needed to determine its safety and efficacy.

Advantages And Limitations For Lab Experiments

2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has several advantages for lab experiments, including its high stability, solubility, and reactivity. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is also relatively easy to synthesize and purify, making it a useful starting material for various research studies. However, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has some limitations, including its high cost and potential toxicity. 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid is also a highly fluorinated compound, which can make it difficult to analyze using standard analytical techniques.

Future Directions

There are several future directions for research involving 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid. One direction is to study the effects of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid on different receptors and enzymes, including PPARα and cytochrome P450 enzymes. Another direction is to investigate the potential use of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid in drug discovery, particularly for the development of antiviral and anticancer agents. Additionally, more research is needed to determine the safety and efficacy of 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid in humans, as well as its potential environmental impacts. Overall, 2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid has significant potential for various scientific research applications, and further studies are needed to fully understand its properties and potential.

properties

CAS RN

118829-14-4

Product Name

2,4,5-Trifluoro-3-(trifluoromethyl)benzoic acid

Molecular Formula

C8H2F6O2

Molecular Weight

244.09 g/mol

IUPAC Name

2,4,5-trifluoro-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H2F6O2/c9-3-1-2(7(15)16)5(10)4(6(3)11)8(12,13)14/h1H,(H,15,16)

InChI Key

SUUYTEUAWNNSEE-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)C(=O)O

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyl lithium (2.6M in hexanes, 9.6 mL, 25 mmol) was added dropwise through an addition funnel over 15 minutes to a solution of 1-bromo-2,4,5-trifluoro-3-(trifluoromethyl)benzene (7.00 g, 25 mmol) in ether (100 mL) stirred under N2 at -78°. After 5 minutes the rxn mixture was rapidly blown by catheter onto a suspension of dry ice (100 g) in ether (100 mL). After 5 minutes TFA (2 mL) was added to this. When the solution had warmed up to 20° C., it was washed with diluted HCl (0.5M, 20 mL), and extracted with dilute base (0.5N, 2×50 mL). The combined basic extracts were washed with ether (25 mL), made acidic with concentrated HCl (≈4 mL) and extracted with ether (3×50 mL). The combined ethereal extracts were washed with water (50 mL), saturated brine (50 mL) and dried (MgSO 4). The solvent was removed under reduced pressure to give 2,4,5-trifluoro-3-(trifluoromethyl)benzoic acid (4.21 g, 69%) as white microscopic needles; mp 87°-90° C. Nmr (CDCl3) δ 11.80 (1H, br s, OH), 8.05 (1H, d of t, Jd =6 Hz, Jt =9 Hz, aromatic). IR (KBr) 1721, 1636, 1511, 1464, 1424, 1328, 1256, 1154, 928 cm-1. M⊕ 244 (56).
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

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